molecular formula C17H15BrN4O3S B2844464 3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034533-77-0

3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2844464
CAS No.: 2034533-77-0
M. Wt: 435.3
InChI Key: GTRCGFLGEJADNV-UHFFFAOYSA-N
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Description

3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a brominated nicotinoyl group attached to a piperidine ring, which is further connected to a thieno[3,2-d]pyrimidinedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the core thieno[3,2-d]pyrimidinedione structure. This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate diketone precursors.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thieno[3,2-d]pyrimidinedione core can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : The bromine atom on the nicotinoyl group can be substituted with other functional groups to alter the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Production of alcohols or amines.

  • Substitution: : Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and materials science research.

Biology

In biological research, this compound can be employed as a tool to study biological pathways and interactions. Its potential as a probe for imaging or as a modulator of biological processes makes it valuable for understanding cellular mechanisms.

Medicine

In the field of medicine, this compound may have therapeutic potential. Its ability to interact with specific molecular targets can be explored for the development of new drugs, particularly in areas such as cancer treatment or neurodegenerative diseases.

Industry

In industry, this compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromonicotinoyl chloride: : A related compound with a similar brominated nicotinoyl group.

  • Thieno[3,2-d]pyrimidinedione derivatives: : Compounds with similar core structures but different substituents.

Uniqueness

3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O3S/c18-11-7-10(8-19-9-11)15(23)21-4-1-12(2-5-21)22-16(24)14-13(3-6-26-14)20-17(22)25/h3,6-9,12H,1-2,4-5H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRCGFLGEJADNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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